1-((4-Bromophenyl)sulfonyl)piperidin-4-ol: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) is a highly versatile chemical intermediate widely utilized in modern medicinal chemistry and drug discovery. Featuring a robust sulfonamide linkage, an sp3-hybridized piperidine core, and a highly reactive aryl bromide handle, this molecule serves as a foundational building block for synthesizing complex therapeutics. Its structural properties make it particularly valuable in the development of antiviral agents and kinase inhibitors targeting inflammatory pathways.
Physicochemical Profiling & Structural Rationale
The strategic value of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol lies in its trifunctional nature. The molecule is designed to offer multiple orthogonal sites for derivatization while contributing favorable physicochemical properties to the final drug candidate[1].
Table 1: Physicochemical Properties of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol
| Property | Specification |
| Chemical Name | 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol |
| CAS Registry Number | 937012-61-8 |
| Molecular Formula | C11H14BrNO3S |
| Molecular Weight | 320.20 g/mol |
| Purity (Commercial Standard) | ≥ 95% |
| InChI Key | GVEHKGMOOHKQFN-UHFFFAOYSA-N |
Structural Rationale:
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Aryl Bromide Handle: The 4-bromo substituent on the phenyl ring is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid extension of the aromatic system or the introduction of novel heteroaromatic rings.
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Sulfonamide Linkage: Sulfonamides are classic bioisosteres that provide excellent metabolic stability. The sulfonyl oxygens act as strong hydrogen bond acceptors, which frequently engage in crucial binding interactions within the ATP-binding pockets of kinases[2].
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sp3-Rich Piperidine Core: Modern drug discovery heavily favors molecules with high sp3 character (Fraction sp3) to improve aqueous solubility and reduce off-target toxicity associated with flat, polyaromatic compounds. The secondary hydroxyl group (-OH) offers an additional vector for functionalization via Mitsunobu inversion, esterification, or oxidation to a piperidone[3].
Synthetic Methodology & Protocol
The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is achieved through a highly efficient, one-step sulfonylation of piperidin-4-ol. The protocol below is designed as a self-validating system, ensuring high yield and purity without the immediate need for complex chromatography[3].
Step-by-Step Protocol:
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Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (1.09 g, 10.8 mmol) in anhydrous dichloromethane (DCM, 50 mL).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.14 mL, 12.2 mmol) to the solution.
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Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 4-bromobenzenesulfonyl chloride (2.5 g, 9.78 mmol) portion-wise to control the exothermic reaction.
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Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (RT) for 12 to 16 hours under a nitrogen atmosphere.
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Work-up: Quench the reaction by washing the organic layer sequentially with 1 N HCl solution (1 x 25 mL), distilled water (20 mL), and brine (20 mL).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product as a white solid.
Mechanistic Causality & Expert Insights:
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Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the hydrochloric acid (HCl) generated during the sulfonylation without competing with the secondary amine of piperidin-4-ol for the electrophilic sulfonyl chloride, thereby preventing the formation of unwanted side products[3].
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Why DCM? Dichloromethane is selected due to its aprotic nature and excellent solubilizing properties for both the polar piperidin-4-ol and the hydrophobic 4-bromobenzenesulfonyl chloride, ensuring a homogeneous reaction mixture that drives the reaction to completion.
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Why the Acid Wash? The 1 N HCl wash is a critical self-validating step; it protonates and extracts any unreacted piperidin-4-ol and excess DIPEA into the aqueous layer, ensuring the isolated organic layer contains only the neutral sulfonamide product.
Fig 1: Synthesis and downstream functionalization workflow of CAS 937012-61-8.
Downstream Functionalization & Applications in Medicinal Chemistry
The strategic design of this intermediate allows it to be deployed in several high-profile therapeutic areas.
Antiviral Therapeutics (HCV Inhibitors)
Derivatives of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol have been extensively patented for their efficacy in preventing and treating Hepatitis C Virus (HCV) infections[4]. By functionalizing the hydroxyl group and performing cross-coupling at the bromo-phenyl site, researchers have developed compounds that selectively inhibit HCV viral entry and replication. The sulfonamide core provides the necessary rigidity to anchor the molecule within the viral glycoprotein structures, blocking the conformational changes required for membrane fusion[4].
Kinase Inhibitors for Autoimmune Diseases (JAK3 / Tyk2)
The compound is a critical precursor in the synthesis of Janus kinase (JAK) inhibitors, specifically targeting JAK3 and Tyk2[2]. These kinases are upstream signaling components of the gamma-c receptor chain and the IL-7 receptor. Mutations or overactivation in these pathways lead to severe inflammatory and autoimmune conditions, such as rheumatoid arthritis, Crohn's disease, and systemic lupus erythematosus (SLE)[2]. The sulfonamide moiety of the derivative acts as a hinge-binding motif, competitively occupying the ATP-binding pocket of the kinase, thereby halting downstream STAT phosphorylation and pro-inflammatory gene transcription.
Fig 2: Mechanism of JAK3/Tyk2 inhibition by sulfonamide-derived drug candidates.
Analytical Validation
To ensure the integrity of the synthesized 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, rigorous analytical validation is required before proceeding to downstream coupling:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum will display a distinct isotopic pattern characteristic of a single bromine atom. The [M+H]+ peaks will appear at m/z 320.0 and 322.0 in an approximately 1:1 ratio.
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1H NMR (Proton Nuclear Magnetic Resonance): The spectrum in CDCl3 or DMSO-d6 will show two distinct doublets in the aromatic region (around 7.6 - 7.8 ppm) corresponding to the para-substituted benzene ring. The piperidine protons will appear upfield, with the proton geminal to the hydroxyl group presenting as a multiplet around 3.7 - 3.9 ppm.
References
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Bilotta, J. A., et al. "Antiviral compounds". WIPO (PCT) Patent WO2014135495A1. Retrieved from: 4
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Menet, C. J. M., et al. "Compounds useful for the treatment of degenerative and inflammatory diseases". US Patent US9415037B2. Retrieved from: 2
Sources
- 1. 1-((4-bromophenyl)sulfonyl)piperidin-4-ol | 937012-61-8 [sigmaaldrich.com]
- 2. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 3. WO2014135495A1 - Antiviral compounds - Google Patents [patents.google.com]
- 4. WO2014135495A1 - Antiviral compounds - Google Patents [patents.google.com]

